4-Methylpyridine-D7

Overview

Description

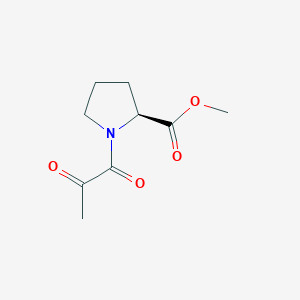

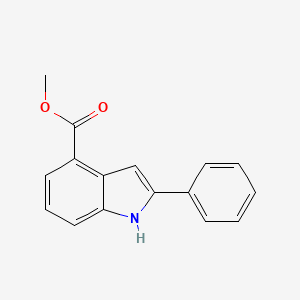

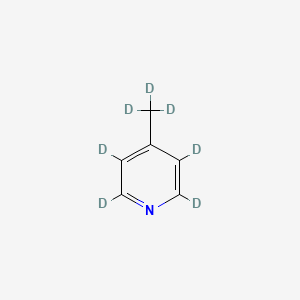

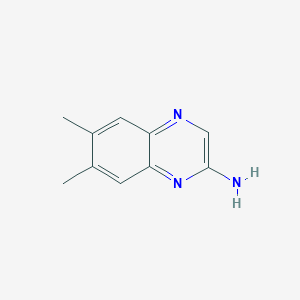

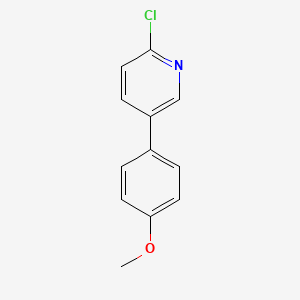

4-Methylpyridine-D7, also known as 4-Picoline, is an organic compound with the formula CD3C5D4N . It is a neutral N-donor ligand and is one of the three isomers of methylpyridine .

Synthesis Analysis

4-Methylpyridine is both isolated from coal tar and is synthesized industrially. It forms via the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . The synthesis of this compound specifically is not detailed in the search results.Molecular Structure Analysis

The molecular formula of this compound is C6D7N . Its molecular weight is 100.17 . More detailed structural analysis or information about its crystal structure is not available in the search results.Physical And Chemical Properties Analysis

4-Methylpyridine is a colorless liquid with a density of 0.957 g/mL. It has a melting point of 2.4 °C and a boiling point of 145 °C . It is miscible in water . The specific physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications

Structural Analysis and Charge Density Studies

4-Methylpyridine (C6H7N) has been analyzed for its crystal structure and charge density at 120 K using combined x-ray and neutron diffraction. The study revealed detailed insights into the crystal structure, providing a foundation for understanding the electronic and geometric properties of 4-Methylpyridine and potentially its deuterated counterparts (Ohms et al., 1985).

Enhancement of Synaptic and Neuromuscular Transmission

Research into aminopyridines, including 4-Methylpyridine derivatives, demonstrates their role in potentiating synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit. This indicates the potential for 4-Methylpyridine-D7 and its analogs in neurological research and their effects on high voltage-activated calcium channels (Wu et al., 2009).

Nitric Oxide Synthase Inhibition

The structure-activity relationship of 4-Methylaminopyridine (a closely related compound) and its derivatives has been explored for their potent and selective inhibition of inducible nitric oxide synthase. This research sheds light on the medicinal chemistry applications of pyridine derivatives, including this compound, in developing targeted therapeutics (Connolly et al., 2004).

Collective Rotation in Isotopic Mixtures

Studies on the collective rotation of methyl groups in isotopic mixtures of 4-methylpyridine, including both hydrogenated and deuterated forms, offer insights into the dynamics of molecular motion at low temperatures. This research is crucial for understanding the physical properties of deuterated compounds like this compound (Fillaux & Carlile, 1989).

Antibacterial Activity

The synthesis and evaluation of antibacterial activity of various pyridine derivatives, using 4-Dimethylaminopyridine in the synthesis process, underscore the role of this compound and its analogs in developing new antibacterial agents. These studies highlight the compound's utility in medicinal chemistry and drug design (Asghari et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methylpyridine-D7 is a deuterated derivative of 4-Methylpyridine

Mode of Action

It is known that it can be used for metabolic studies and isotopic labeling experiments . This suggests that it interacts with its targets in a way that allows it to be tracked and analyzed in biological systems, revealing biochemical reaction mechanisms and pathways .

Pharmacokinetics

As a deuterated compound, it is likely to have similar pharmacokinetic properties to its non-deuterated counterpart, 4-methylpyridine

Result of Action

Its use in metabolic studies and isotopic labeling experiments suggests that it can be used to track and analyze the metabolic dynamics of compounds in biological systems . This can reveal the mechanisms and pathways of biochemical reactions .

Action Environment

Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

KM-4 can completely consume 4-Methylpyridine-D7 in aquatic solutions within 24 hours

Cellular Effects

The cellular effects of this compound are largely unexplored. Given its consumption by Arthrobacter sp. KM-4 , it’s likely that this compound influences cellular function within this organism. The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.

properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQCJSGGFJEIZ-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Uracil,[5,6-3H]](/img/structure/B1641934.png)